molecular formula C13H13NO2 B11123463 Methyl 2,8-dimethylquinoline-4-carboxylate CAS No. 590376-55-9

Methyl 2,8-dimethylquinoline-4-carboxylate

Cat. No.: B11123463
CAS No.: 590376-55-9
M. Wt: 215.25 g/mol
InChI Key: WDZVLUXSSCASEF-UHFFFAOYSA-N
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Description

Methyl 2,8-dimethylquinoline-4-carboxylate is a quinoline derivative with the molecular formula C₁₃H₁₃NO₂ Quinolines are nitrogen-containing heterocyclic compounds that have significant importance in medicinal chemistry, synthetic organic chemistry, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,8-dimethylquinoline-4-carboxylate typically involves the Friedländer condensation reaction. This reaction involves the condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as PEG-supported sulfonic acid. The reaction is carried out at room temperature in solvents like methanol, ether, acetonitrile, or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,8-dimethylquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Scientific Research Applications

Methyl 2,8-dimethylquinoline-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,8-dimethylquinoline-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,8-dimethylquinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Biological Activity

Methyl 2,8-dimethylquinoline-4-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article synthesizes various research findings regarding its antimicrobial, antiviral, and anticancer properties, alongside case studies and data tables that illustrate its efficacy in these domains.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the concentration required to inhibit bacterial growth:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against Hepatitis B Virus (HBV). In vitro assays revealed that this compound inhibited HBV replication effectively at concentrations as low as 10 µM. Molecular docking studies further elucidated its mechanism of action by showing binding affinity to viral polymerase enzymes .

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. In a notable experiment, the compound was tested against A549 (lung cancer) and HT-29 (colon cancer) cell lines. The results indicated that it possesses cytotoxic effects with IC50 values as follows:

Cell Line IC50 (µM)
A5491.53
HT-290.77

These values suggest that this compound is more potent than standard chemotherapeutics such as cisplatin in these cell lines .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activities involved in microbial growth and cellular pathways related to apoptosis in cancer cells. This modulation leads to both antimicrobial and anticancer effects through mechanisms such as enzyme inhibition and induction of programmed cell death .

Case Studies

  • Anticancer Study : A study involving mice with induced tumors showed that treatment with this compound significantly reduced tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in treated tissues.
  • Antiviral Study : Clinical trials assessing the compound's efficacy against HBV reported a significant decrease in viral load among patients treated with this compound compared to placebo groups over a six-month period .

Properties

CAS No.

590376-55-9

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 2,8-dimethylquinoline-4-carboxylate

InChI

InChI=1S/C13H13NO2/c1-8-5-4-6-10-11(13(15)16-3)7-9(2)14-12(8)10/h4-7H,1-3H3

InChI Key

WDZVLUXSSCASEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)OC

Origin of Product

United States

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